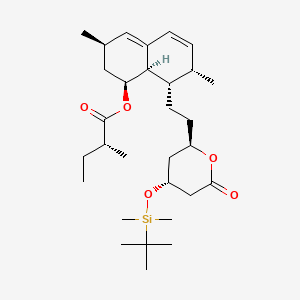

4-O-tert-Butyldimethylsilyl Epi Lovastatin

Description

Overview of Lovastatin (B1675250) and its Analogues in Chemical Biology Research

Lovastatin, a naturally occurring compound produced by fungi such as Aspergillus terreus, was one of the first statins to be widely marketed as a cholesterol-lowering drug. scbt.combiosynth.com Statins function by competitively inhibiting HMG-CoA reductase, a crucial enzyme in the cholesterol biosynthesis pathway. synzeal.comnih.govresearchgate.net This inhibition leads to a reduction in the production of mevalonate (B85504), a key precursor to cholesterol. researchgate.net The success of lovastatin spurred extensive research into its analogues, both natural and semi-synthetic, to improve efficacy, and explore other potential therapeutic applications. nih.gov This has led to the development of a multi-billion dollar class of drugs, including simvastatin (B1681759), which is a semi-synthetic derivative of lovastatin. nih.gov The study of lovastatin and its analogues continues to be a significant area of research in chemical biology, not only for their lipid-lowering effects but also for their potential pleiotropic effects, including roles in cancer therapy and immune modulation. researchgate.net

The Role of Epi-Isomers in Steroid and Statin Chemistry Research

Stereochemistry plays a critical role in the biological activity of many pharmaceutical compounds, including steroids and statins. Epi-isomers, which are diastereomers that differ in the configuration at only one stereocenter, can exhibit vastly different pharmacological and toxicological profiles compared to the parent molecule. In drug development, the synthesis and characterization of all possible stereoisomers are crucial for understanding the structure-activity relationship and ensuring the safety and efficacy of the final drug product. The study of epi-isomers helps in identifying the most active and least toxic form of a drug molecule. For instance, the specific stereochemistry of the hydroxy acid portion of statins is essential for their binding to HMG-CoA reductase. Any alteration in this stereochemistry, as in an epi-isomer, can significantly impact its inhibitory activity.

Justification for Academic Study of Specific Lovastatin Derivatives: Focus on 4-O-tert-Butyldimethylsilyl Epi Lovastatin

The academic and industrial study of specific lovastatin derivatives like this compound is driven by several key factors. The "epi-Lovastatin" portion of the molecule, identified by the CAS number 79952-44-6, is recognized as a known impurity and epimer of lovastatin. scbt.comsynzeal.comsimsonpharma.com Regulatory bodies require the identification, quantification, and control of such impurities in pharmaceutical products to ensure their quality and safety.

The "4-O-tert-Butyldimethylsilyl" group is a common protecting group used in organic synthesis. A silyl (B83357) ether, such as the one in this compound, is often introduced to protect a hydroxyl group from unwanted reactions during other chemical transformations. nih.gov In the context of lovastatin chemistry, this suggests that this compound is likely a synthetic intermediate or a reference standard. Its study is crucial for a few reasons:

As a Reference Standard: For the accurate detection and quantification of the corresponding unprotected impurity, epi-Lovastatin, in batches of lovastatin or simvastatin. synzeal.com High-performance liquid chromatography (HPLC) methods, commonly used for quality control, require pure reference standards for calibration. nih.gov

In Synthetic Chemistry: The synthesis of epi-Lovastatin for toxicological studies or as a reference standard may proceed through the silyl-protected intermediate, this compound. Understanding its synthesis and purification is therefore essential.

To Understand Degradation Pathways: Studying specific derivatives can help elucidate the degradation pathways of the active pharmaceutical ingredient under various conditions, which is a critical aspect of drug stability studies.

Current State of Research on Lovastatin Impurities and Synthetic Intermediates

The production of lovastatin, whether through fermentation or semi-synthesis, can lead to the formation of several impurities. These can include structurally related compounds from the biosynthetic pathway, degradation products, or isomers formed during processing. Current time information in Ciudad Juarez, US. A significant amount of research is dedicated to the isolation, identification, and characterization of these impurities using techniques like HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netCurrent time information in Ciudad Juarez, US.mdpi.comnih.gov

For example, dihydrolovastatin is a well-known process-related impurity in lovastatin production. The development of purification processes to reduce such impurities to acceptable levels is a key area of industrial research. The use of reference standards for these impurities is indispensable for the validation of analytical methods that ensure the final drug product meets the stringent purity requirements set by regulatory authorities. The study of synthetic intermediates, including protected forms like silyl ethers, is an integral part of developing efficient and scalable synthetic routes for both the active pharmaceutical ingredient and its related impurities.

Chemical Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 82978-03-8 | C30H50O5Si | 518.80 |

| Epi Lovastatin | 79952-44-6 | C24H36O5 | 404.54 |

| Lovastatin | 75330-75-5 | C24H36O5 | 404.54 |

| Simvastatin | 79902-63-9 | C25H38O5 | 418.57 |

| Dihydrolovastatin | 77517-29-4 | C24H38O5 | 406.56 |

| tert-Butyldimethylsilyl chloride | 18162-48-6 | C6H15ClSi | 150.72 |

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5Si/c1-10-20(3)29(32)34-26-16-19(2)15-22-12-11-21(4)25(28(22)26)14-13-23-17-24(18-27(31)33-23)35-36(8,9)30(5,6)7/h11-12,15,19-21,23-26,28H,10,13-14,16-18H2,1-9H3/t19-,20+,21-,23+,24+,25-,26-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUJIMXHROAZNZ-LLDGAUDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747265 | |

| Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2R)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82978-03-8 | |

| Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2R)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 O Tert Butyldimethylsilyl Epi Lovastatin

Strategies for the Stereoselective Synthesis of Lovastatin (B1675250) Derivatives

The complex stereochemistry of the lovastatin framework necessitates highly controlled synthetic strategies to achieve the desired isomers. The synthesis of epi-lovastatin derivatives, in particular, requires careful consideration of the stereocenter at the C-4 position.

Retrosynthetic Analysis of the Epi Lovastatin Framework

A logical retrosynthetic analysis of the 4-O-tert-Butyldimethylsilyl Epi Lovastatin framework begins with the target molecule and conceptually breaks it down into simpler, commercially available starting materials. The key disconnections involve the silyl (B83357) ether linkage at C-4, the ester side chain, and the polyketide-derived bicyclic core.

Stereo-controlled Introduction of the C-4 Silyloxy Moiety

The introduction of the tert-butyldimethylsilyloxy group at the C-4 position of the epi-lovastatin precursor must be conducted with high stereocontrol to ensure the desired epimeric configuration. The stereochemistry at C-4 is critical for the biological activity of certain lovastatin derivatives. The synthesis of the precursor diol lactone from lovastatin typically results in a specific stereoisomer. To obtain the epi configuration at C-4, either a starting material with the desired stereochemistry is required, or an inversion of the stereocenter must be performed.

Assuming the precursor diol lactone with the correct epi-C-4 hydroxyl configuration is available, the introduction of the silyloxy group is achieved through a nucleophilic attack of the hydroxyl group on a suitable silylating agent. The steric bulk of the tert-butyldimethylsilyl group can influence the regioselectivity of the silylation if multiple hydroxyl groups are present and unprotected. In the case of the diol lactone precursor, the C-4 hydroxyl is generally more sterically accessible than other hydroxyls that might be present in the molecule, allowing for a degree of selective protection.

Synthesis of the 4-O-tert-Butyldimethylsilyl Protecting Group in Lovastatin Analogs

The use of protecting groups is a fundamental strategy in the multi-step synthesis of complex molecules like lovastatin analogs. The tert-butyldimethylsilyl (TBDMS) group is a common choice for the protection of hydroxyl functions due to its stability under a range of reaction conditions and its relatively straightforward introduction and removal.

Protection Chemistry for Hydroxyl Groups in Polyketide Structures

Polyketide natural products, such as lovastatin, are characterized by the presence of multiple hydroxyl groups with varying reactivities. Selective protection of these hydroxyls is essential to carry out specific chemical transformations on other parts of the molecule. Silyl ethers are widely employed as protecting groups for alcohols in organic synthesis. The choice of the silylating agent and reaction conditions allows for the selective protection of primary, secondary, and tertiary alcohols. nih.gov

The stability of silyl ethers is dependent on the steric bulk of the substituents on the silicon atom and the reaction conditions. Generally, silyl ethers are stable to basic and nucleophilic reagents but are cleaved under acidic conditions or by fluoride (B91410) ion sources. The relative stability of common silyl ethers to acid hydrolysis follows the order: TMS < TES < TBDMS < TIPS < TBDPS. This differential stability allows for orthogonal protection strategies, where different silyl groups can be selectively removed in the presence of others. google.com

Optimization of Reaction Conditions for Silylation at C-4

The silylation of the C-4 hydroxyl group in the epi-lovastatin diol lactone precursor is typically achieved by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. A common procedure involves the use of imidazole (B134444) as a base in an aprotic polar solvent like dimethylformamide (DMF). The reaction is generally carried out at room temperature.

| Parameter | Condition | Purpose |

| Silylating Agent | tert-Butyldimethylsilyl chloride (TBDMSCl) | Provides the TBDMS group |

| Base | Imidazole | Activates the hydroxyl group and neutralizes the HCl byproduct |

| Solvent | Dichloromethane or Tetrahydrofuran | Provides a suitable reaction medium |

| Temperature | 15-35 °C | To ensure a controlled reaction rate |

| Reaction Time | 9-18 hours | To allow for complete conversion |

The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure complete conversion of the starting material. google.com Upon completion, the reaction is typically quenched, and the product is purified using standard techniques like column chromatography to yield the desired this compound precursor.

Derivatization Pathways and Chemical Reactivity Studies

The 4-O-tert-Butyldimethylsilyl protected epi-lovastatin is a versatile intermediate that can undergo further chemical modifications to generate a library of novel lovastatin analogs. The silyl protecting group plays a crucial role in directing the reactivity of the molecule.

With the C-4 hydroxyl group protected, other functional groups in the molecule can be selectively manipulated. For instance, the ester side chain can be modified. A common derivatization involves the esterification of the free hydroxyl group on the decalin ring system with various acyl chlorides to introduce different side chains. For example, a subsequent reaction with an acyl chloride, such as 2-methyl-2-butenoyl chloride, can be performed to introduce a new ester side chain. google.com

Exploration of Further Chemical Modifications on the Epi Lovastatin Skeleton

The presence of the bulky tert-butyldimethylsilyl (TBDMS) ether at the 4-epimeric position of the lovastatin lactone ring serves as a crucial synthetic handle. This protecting group effectively shields the C-4 hydroxyl group, thereby allowing for selective chemical transformations at other reactive sites within the molecule. The primary sites for such modifications are the C-8 ester and the hexahydronaphthalene (B12109599) core.

One of the most well-documented transformations on the lovastatin scaffold, which can be extrapolated to its 4-O-silylated epi-isomer, is the hydrolysis of the C-8 ester. This reaction is a key step in the semi-synthesis of other statins, such as simvastatin (B1681759). nih.gov The hydrolysis of the 2-methylbutyrate (B1264701) ester at C-8 would yield the corresponding alcohol, monacolin J epi-isomer, protected at the C-4 position. This transformation opens the door to the introduction of a variety of new side chains at the C-8 position through esterification or etherification, leading to a diverse library of novel lovastatin analogues. nih.govnih.gov

Further modifications can be envisioned on the decalin ring system. For instance, selective oxidations, reductions, or C-H functionalization reactions could be explored. The stability of the TBDMS group under many of these conditions makes it an ideal choice for protecting the lactone portion of the molecule while these transformations are carried out. The development of such synthetic strategies is crucial for structure-activity relationship (SAR) studies, aiming to enhance the therapeutic properties of lovastatin-based compounds.

Investigation of the Stability and Selectivity of the tert-Butyldimethylsilyl Group under Various Synthetic Conditions

The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group in organic synthesis due to its robust nature under a variety of reaction conditions, coupled with its reliable methods for introduction and removal. organic-chemistry.org Its stability is a key factor in the successful chemical manipulation of complex molecules like epi-lovastatin.

The TBDMS ether is generally stable to a wide range of non-acidic reagents, including many oxidizing and reducing agents, as well as organometallic reagents. This stability allows for a broad scope of chemical transformations to be performed on the silylated epi-lovastatin skeleton without compromising the integrity of the protecting group.

However, the TBDMS group is susceptible to cleavage under acidic conditions or in the presence of fluoride ions. organic-chemistry.org The rate of cleavage is influenced by the steric environment around the silyl ether and the specific reagents used. This predictable reactivity allows for its selective removal when desired. For instance, treatment with a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF) is a common and effective method for deprotection. organic-chemistry.org

The selectivity of the silylation reaction itself is also a critical consideration. The introduction of the TBDMS group at the C-4 hydroxyl of epi-lovastatin is typically achieved by reacting the diol precursor with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. organic-chemistry.org The regioselectivity of this reaction, favoring the C-4 hydroxyl over other hydroxyl groups that may be present (for instance, at C-8 after hydrolysis), is influenced by steric and electronic factors.

The following table summarizes the general stability of TBDMS ethers under various conditions, which is applicable to this compound:

Table 1: General Stability of tert-Butyldimethylsilyl (TBDMS) Ethers

| Condition Category | Reagents/Conditions | Stability of TBDMS Ether |

| Acidic | Acetic Acid (aq.), Trifluoroacetic Acid (aq.) | Labile |

| Hydrochloric Acid (dilute aq.) | Labile | |

| Basic | Sodium Hydroxide (aq.), Potassium Carbonate | Stable |

| Lithium Diisopropylamide (LDA) | Stable | |

| Fluoride Sources | Tetrabutylammonium Fluoride (TBAF) | Labile |

| Hydrofluoric Acid (HF) | Labile | |

| Oxidizing Agents | Pyridinium Chlorochromate (PCC) | Generally Stable |

| Manganese Dioxide (MnO2) | Stable | |

| Reducing Agents | Sodium Borohydride (NaBH4) | Stable |

| Lithium Aluminum Hydride (LiAlH4) | Generally Stable | |

| Organometallic | Grignard Reagents, Organolithium Reagents | Stable |

Purification and Isolation Techniques in Academic Synthesis

The purification of this compound and its subsequent reaction products is a critical step in any synthetic sequence to ensure the isolation of pure compounds for characterization and further studies. The techniques employed are largely based on the principles of chromatography.

Given the non-polar nature of the TBDMS group, silylated compounds like this compound are significantly less polar than their parent diols. This difference in polarity is exploited in purification by normal-phase column chromatography on silica (B1680970) gel. A solvent system of increasing polarity, often a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent such as ethyl acetate, is typically used to elute the compounds from the column. nih.govwaocp.org The progress of the separation is monitored by thin-layer chromatography (TLC). nih.gov

High-performance liquid chromatography (HPLC) is another powerful tool for both the analysis and purification of these compounds. nih.govnih.gov Reversed-phase HPLC, using a non-polar stationary phase (such as C8 or C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with a small amount of acid like phosphoric acid), is particularly well-suited for the separation of lovastatin and its derivatives. nih.govnih.govnih.gov The separation of diastereomers, such as epi-lovastatin derivatives, can often be achieved with high-resolution HPLC. nih.gov

Crystallization can also be a valuable purification technique, particularly for obtaining highly pure solid materials. The choice of solvent is critical and is often determined empirically to find conditions where the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature. elsevierpure.com

The following table outlines common chromatographic techniques used for the purification of lovastatin and its derivatives, which are applicable to this compound.

Table 2: Common Chromatographic Purification Techniques for Lovastatin Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Primary purification of reaction mixtures |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate | Monitoring reaction progress and column chromatography fractions |

| Reversed-Phase HPLC | C8 or C18 | Acetonitrile/Water (with or without acid) | High-resolution analysis and purification |

| Preparative HPLC | C18 | Acetonitrile/Water | Isolation of pure compounds on a larger scale. nih.gov |

Stereochemical Investigations and Conformational Analysis

Elucidation of Stereochemical Configuration at C-4 and other Stereocenters of Epi Lovastatin (B1675250)

Lovastatin possesses multiple chiral centers, leading to a complex stereochemical landscape. nih.gov The "epi" designation in 4-O-tert-Butyldimethylsilyl Epi Lovastatin specifically indicates an inverted stereochemistry at the C-4 position of the lactone ring relative to the naturally occurring lovastatin. The precise determination of the configuration at this and other stereocenters is fundamental and is achieved through a combination of advanced analytical techniques.

Spectroscopic methods are indispensable for the unambiguous determination of molecular structure and stereochemistry. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide detailed atomic-level information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (COSY, HSQC, HMBC, NOESY) are powerful tools for assigning the stereochemistry of complex molecules. For this compound, ¹H and ¹³C NMR spectra are particularly informative. The introduction of the tert-Butyldimethylsilyl (TBDMS) group results in characteristic signals in the upfield region of the spectrum. The change in stereochemistry at C-4 in the "epi" form, compared to the natural isomer, leads to noticeable shifts in the resonances of nearby protons and carbons (H-3, H-4, H-5), which can be confirmed through NOESY experiments that reveal through-space correlations. rroij.comresearchgate.net For instance, the coupling constants (J-values) between adjacent protons in the pyranone ring can help define their dihedral angles and thus their relative stereochemistry.

Table 1: Representative ¹H NMR Chemical Shifts for Key Moieties

This table presents hypothetical yet chemically reasonable data based on known values for lovastatin and TBDMS-protected alcohols.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Key Correlation / Note |

|---|---|---|

| -Si-C(CH₃)₃ | ~0.90 | Singlet, 9H. Characteristic of the tert-butyl group on silicon. |

| -Si-(CH₃)₂ | ~0.10 | Two singlets, 6H total. Characteristic of the two methyl groups on silicon. |

| H-4 (CH-O-Si) | ~4.3 - 4.5 | Multiplet. Shift and multiplicity are highly sensitive to the C-4 epimeric configuration. |

| H-3, H-5 | ~2.5 - 2.8 | Multiplets. Protons adjacent to the silylated carbinol center. |

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive evidence of stereochemical configuration and solid-state conformation. nih.gov This technique maps the electron density of the molecule, allowing for the precise determination of the three-dimensional arrangement of every atom and confirming the relative and absolute stereochemistry of all chiral centers, including the C-4 epimer.

The synthesis or isolation of lovastatin and its derivatives often yields mixtures of diastereomers. High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and purification of these isomers. nih.govnih.gov

The separation of diastereomers like this compound from its other stereoisomers is typically achieved using chiral chromatography. nih.govajol.info Since the introduction of the TBDMS group makes the molecule relatively non-polar, reversed-phase HPLC is often employed.

Chiral Stationary Phases (CSPs): Columns packed with a chiral stationary phase, such as those based on polysaccharide derivatives (e.g., Chiralcel® OD), can differentiate between stereoisomers. ajol.inforesearchgate.net The differential interaction between the isomers and the chiral environment of the stationary phase leads to different retention times, allowing for their separation.

Method Parameters: The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a more polar alcohol like 2-propanol, is optimized to achieve the best resolution between the diastereomeric peaks. ajol.info

Table 2: Illustrative HPLC Conditions for Chiral Separation

This table provides a representative example of chromatographic conditions for separating lovastatin isomers.

| Parameter | Condition |

|---|---|

| Column | Chiralcel® OD-RH (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane: 2-Propanol (e.g., 95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 238 nm nih.govnih.gov |

| Expected Outcome | Baseline separation of this compound from other diastereomers. |

Conformational Preferences and Dynamics in Solution and Solid State

Protecting groups are not merely passive masks; they can significantly influence the conformation of a molecule. The tert-butyldimethylsilyl (TBDMS) group is sterically demanding and its presence at the C-4 position imposes significant conformational constraints on the pyranone lactone ring.

Steric Hindrance: The large size of the TBDMS group restricts rotation around the C4-O bond and influences the conformational equilibrium of the six-membered lactone ring. While unprotected hydroxy-lactones can exhibit flexibility, the TBDMS-protected ring is likely locked into a more rigid chair or skew-boat conformation to minimize steric strain between the silyl (B83357) group and adjacent substituents. mdpi.com

Impact on Solution Dynamics: In solution, this conformational locking reduces the number of accessible low-energy conformations compared to the unprotected epi-lovastatin. This rigidity can be studied using techniques like variable-temperature NMR and computational modeling. mdpi.com The steric bulk of the TBDMS group can dictate the preferred orientation of the entire lactone ring relative to the decalin ring system of the molecule.

Lovastatin is a member of the polyketide family of natural products. nih.gov Polyketides are known for their structural diversity and conformational complexity. nih.govnih.gov

Intrinsic Flexibility and Constraints: The biosynthesis of polyketides involves the sequential addition of two-carbon units, leading to a backbone with many single bonds that could theoretically allow for high flexibility. nih.gov However, this flexibility is constrained by the presence of ring systems, double bonds, and stereocenters. In lovastatin, the rigid fused decalin ring system serves as a major structural anchor.

Lactone Ring Dynamics: The δ-lactone (six-membered) ring is a key structural motif. Such rings are not planar and typically exist in various interconverting, low-energy conformations such as chair, half-chair, and skew-boat forms. nih.gov The specific conformational preference is dictated by the substitution pattern and the minimization of torsional and steric strains. For this compound, the energetic landscape of these conformations is significantly altered by the bulky silyl ether, favoring conformations that position this group in a pseudo-equatorial orientation to reduce unfavorable 1,3-diaxial interactions. nih.gov Computational studies, such as molecular dynamics simulations, can be used to explore this conformational space and identify the most stable arrangements. mdpi.com

Role As a Research Standard and Impurity in Academic Studies of Lovastatin

Significance in Analytical Chemistry Research for Lovastatin (B1675250) Production and Characterization

In the analytical realm, the availability of well-characterized impurities as reference standards is a cornerstone of robust quality control. 4-O-tert-Butyldimethylsilyl Epi Lovastatin plays a vital role in this capacity.

The accurate identification and quantification of impurities in lovastatin are critical for meeting stringent regulatory requirements. To this end, this compound is synthesized and purified to serve as a reference standard. organic-chemistry.orgtotal-synthesis.comharvard.eduresearchgate.netdoveresearchlab.comalentris.orgalfa-chemistry.com Several pharmaceutical standard suppliers offer this compound, providing researchers and quality control analysts with a certified material for method validation and routine testing. organic-chemistry.orgtotal-synthesis.comharvard.eduresearchgate.netdoveresearchlab.comalentris.orgalfa-chemistry.com

The availability of this reference standard allows for the unequivocal identification of this impurity in a lovastatin sample, typically by comparing retention times in chromatographic methods like High-Performance Liquid Chromatography (HPLC). Furthermore, it enables the accurate quantification of the impurity, ensuring that its levels remain below the established safety thresholds.

Table 1: Chemical and Supplier Information for this compound

| Property | Value | Source(s) |

| Chemical Name | (1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-((tert-Butyldimethylsilyl)oxy)-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (R)-2-methylbutanoate | doveresearchlab.com |

| CAS Number | 82978-03-8 | organic-chemistry.orgtotal-synthesis.comharvard.eduresearchgate.netdoveresearchlab.comalfa-chemistry.com |

| Molecular Formula | C30H50O5Si | organic-chemistry.orgharvard.edudoveresearchlab.com |

| Molecular Weight | 518.81 g/mol | harvard.edudoveresearchlab.com |

| Synonyms | Epi-Lovastatin silyl (B83357) ether | Inferred |

| Commercial Availability | Yes, as a reference standard | organic-chemistry.orgtotal-synthesis.comharvard.eduresearchgate.netdoveresearchlab.comalentris.orgalfa-chemistry.com |

This table is based on data from multiple chemical and pharmaceutical standard suppliers.

The development of sensitive and specific analytical methods for impurity profiling is a key aspect of drug development and manufacturing. The use of this compound as a reference standard is instrumental in the development and validation of such methods. These methods are crucial for monitoring the levels of this impurity in different batches of lovastatin and for optimizing the synthesis process to minimize its formation.

Analytical techniques such as HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for impurity profiling. The availability of the pure impurity standard allows for the determination of key validation parameters, including:

Specificity: Ensuring the analytical method can distinguish the impurity from lovastatin and other related substances.

Linearity: Establishing a proportional relationship between the concentration of the impurity and the analytical signal.

Accuracy and Precision: Verifying that the method provides results that are close to the true value and are reproducible.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the impurity that can be reliably detected and quantified.

Understanding the Formation Pathways of this compound

The formation of this compound is intrinsically linked to the chemical synthesis of lovastatin or its derivatives, particularly when silyl protecting groups are employed.

The name of the compound itself provides significant clues to its origin. The "4-O-tert-Butyldimethylsilyl" portion indicates that a tert-butyldimethylsilyl (TBDMS) group is attached to the oxygen at the 4-position of the lactone ring of lovastatin. TBDMS is a common protecting group for hydroxyl functions in organic synthesis due to its stability under a range of conditions. organic-chemistry.orgtotal-synthesis.comharvard.eduwikipedia.org

The term "Epi" refers to an epimer, which is a diastereomer that differs in configuration at only one stereocenter. In this case, it signifies an inversion of the stereochemistry at a chiral center of the lovastatin molecule, most likely at the C4 position of the pyranone ring, which bears the hydroxyl group that is silylated.

The reaction conditions employed during the synthesis of lovastatin or its derivatives play a crucial role in the generation of impurities, including this compound.

Silylation Step: The introduction of the TBDMS protecting group onto the C4-hydroxyl group of a lovastatin intermediate is a key step where epimerization could potentially occur. While the silylation itself might proceed with retention of configuration, the conditions used (e.g., base, temperature) could influence the stability of the stereocenter.

Deprotection and Subsequent Steps: The stability of the TBDMS ether is a critical factor. TBDMS ethers are generally stable to basic conditions but can be cleaved under acidic conditions or with fluoride (B91410) ion sources. organic-chemistry.orgtotal-synthesis.comwikipedia.org If the synthetic route involves steps that expose the silylated intermediate to even mildly acidic or basic conditions, this could provide a pathway for epimerization. For instance, prolonged reaction times or elevated temperatures during subsequent transformations could lead to the formation of the thermodynamically more stable epimer.

The control of reaction parameters such as temperature, pH, reaction time, and the choice of reagents is therefore critical to minimize the formation of this and other impurities. The use of meticulously developed and validated analytical methods, supported by the availability of reference standards like this compound, is essential for monitoring and controlling these impurities throughout the manufacturing process.

Biochemical and Molecular Interactions: a Theoretical and Mechanistic Perspective Inferred from Parent Compound

Hypothesis on Potential Ligand-Receptor Interactions Based on Structural Analogy to Lovastatin (B1675250)

The interaction of any statin with its target, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a highly specific event governed by the three-dimensional arrangement of atoms in both the inhibitor and the enzyme's active site. The introduction of structural changes to the lovastatin molecule, as in 4-O-tert-Butyldimethylsilyl Epi Lovastatin, is hypothesized to significantly alter these interactions.

Lovastatin, in its active hydroxy-acid form, is a potent competitive inhibitor of HMG-CoA reductase. tocris.com Its binding affinity is exceptionally high, with a Ki value in the nanomolar range, significantly greater than the enzyme's natural substrate, HMG-CoA. tocris.comnih.gov This strong binding is attributed to the structural similarity of the statin's dihydroxy open acid moiety to the HMG-CoA substrate, allowing it to occupy the active site. wustl.eduproteopedia.org The binding involves a network of polar and ionic interactions with residues in the cis loop of the enzyme, such as Ser684, Asp690, and Lys691. wustl.edu The decalin ring and the side chain of lovastatin form van der Waals interactions with hydrophobic residues in a shallow groove of the enzyme. wustl.eduhelsinki.fi

The introduction of a tert-butyldimethylsilyl (TBDMS) group at the 4-O position of the lovastatin core introduces significant steric bulk. The TBDMS group is a large, space-filling moiety commonly used as a protecting group for hydroxyls in organic synthesis due to its stability. nih.govnih.govacs.org It is plausible that this bulky group would create steric hindrance within the confined space of the HMG-CoA reductase active site. This steric clash could prevent the optimal positioning of the HMG-like moiety of the statin analog, thereby weakening the crucial hydrogen bonding and ionic interactions necessary for tight binding. wustl.edunih.gov Consequently, it is hypothesized that this compound would exhibit a significantly lower binding affinity for HMG-CoA reductase compared to lovastatin.

Table 1: Theoretical Binding Characteristics

| Compound | Key Structural Features | Hypothesized HMG-CoA Reductase Binding Affinity | Rationale |

| Lovastatin | Unmodified | High (nM range) tocris.com | Optimal fit and interaction with the active site. wustl.edu |

| This compound | Bulky 4-O-TBDMS group, Epimerized stereocenter | Significantly Reduced | Steric hindrance from the TBDMS group and suboptimal stereochemistry from the "epi" configuration likely disrupt key binding interactions. wustl.edunih.gov |

The stereochemistry of statins is paramount for their inhibitory activity. wustl.edu The specific three-dimensional arrangement of the atoms in the HMG-like moiety is critical for its recognition and binding by HMG-CoA reductase. The term "epi" in this compound signifies that the configuration of one of the chiral centers is inverted relative to the natural configuration of lovastatin.

While the exact epimerized position is not specified, any change in the stereochemistry of the dihydroxy open acid portion would drastically alter the molecule's ability to mimic the transition state of the HMG-CoA reduction reaction. The precise orientation of the hydroxyl and carboxyl groups is essential for forming the network of hydrogen bonds and ionic interactions with the enzyme's active site residues. wustl.edu An incorrect stereochemical presentation of these functional groups would lead to a loss of these critical interactions, resulting in a dramatic decrease in binding affinity and, consequently, inhibitory potency. It is therefore highly probable that the "epi" configuration of this lovastatin derivative would render it a much weaker inhibitor of HMG-CoA reductase than its parent compound.

Exploration of Influence on Mevalonate (B85504) Pathway Enzymes Through Structural Similarities

The primary pharmacological effect of lovastatin is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. wikipedia.orgresearchgate.net This pathway is responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids that are crucial for various cellular functions. nih.govresearchgate.net

By inhibiting HMG-CoA reductase, lovastatin depletes the cellular pool of mevalonate. researchgate.net This, in turn, reduces the synthesis of downstream isoprenoids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). immune-system-research.com These isoprenoids are vital for the post-translational modification (prenylation) of a variety of proteins, including small GTPases like Ras and Rho. nih.govnih.gov

Given the hypothesized weak inhibition of HMG-CoA reductase by this compound due to its structural modifications, its impact on isoprenoid biosynthesis is expected to be minimal compared to lovastatin. A significant reduction in HMG-CoA reductase activity is required to substantially decrease the production of mevalonate and its downstream products. researchgate.net Therefore, it is unlikely that this modified compound would effectively suppress the synthesis of FPP and GGPP.

Table 2: Predicted Effects on the Mevalonate Pathway

| Compound | Hypothesized HMG-CoA Reductase Inhibition | Predicted Impact on Mevalonate Levels | Predicted Impact on Isoprenoid (FPP, GGPP) Synthesis |

| Lovastatin | Strong tocris.com | Significant Decrease researchgate.net | Significant Decrease immune-system-research.com |

| This compound | Weak | Negligible to Minor Decrease | Negligible to Minor Decrease |

The Ras family of small GTPases plays a central role in signal transduction pathways that regulate cell proliferation, differentiation, and survival, including the MEK/ERK and PI3K/Akt pathways. nih.govfrontiersin.org The function and membrane localization of Ras proteins are dependent on their farnesylation, a process that utilizes FPP derived from the mevalonate pathway. nih.gov By inhibiting FPP synthesis, lovastatin can disrupt Ras translocation to the cell membrane and subsequently inhibit these signaling cascades. nih.gov This has been shown to contribute to the pro-apoptotic and anti-proliferative effects of statins in various cell lines. nih.govnih.gov

Due to the predicted inability of this compound to significantly inhibit HMG-CoA reductase and deplete FPP levels, it is unlikely to have a substantial impact on Ras farnesylation and the downstream MEK/ERK and PI3K/Akt signaling pathways. The structural features of this compound, specifically the bulky TBDMS group and the incorrect stereochemistry, would prevent it from effectively engaging the primary target, thus leaving these downstream cellular processes largely unaffected. Some studies have suggested that statins may have effects on signaling pathways independent of HMG-CoA reductase inhibition, but these are less well-defined. oup.com

Considerations for Interactions with Cellular Components (e.g., membranes, proteins) at a Molecular Level

The physicochemical properties of a molecule dictate its interactions with cellular components. Lovastatin is a lipophilic compound, which facilitates its entry into cells. pharmacy180.com The introduction of the TBDMS group to create this compound would further increase its lipophilicity. Silyl (B83357) ethers are known to be hydrophobic. acs.org

This increased lipophilicity could enhance the compound's ability to partition into and interact with cellular membranes. However, without effective inhibition of a specific molecular target like HMG-CoA reductase, these non-specific membrane interactions are unlikely to translate into a defined pharmacological effect. The bulky nature of the TBDMS group could also lead to non-specific steric interactions with various proteins, though these would likely be of low affinity and lack the specificity required for a potent biological response. nih.gov It is also worth noting that silyl ethers can be susceptible to hydrolysis under certain conditions, which could potentially release the epi-lovastatin core. nih.gov However, the TBDMS group is generally stable under physiological conditions. organic-chemistry.org

Influence of the Silyloxy Group on Lipophilicity and Membrane Permeability

The introduction of a tert-butyldimethylsilyl (TBDMS) group at the 4-O position of Epi Lovastatin is expected to significantly alter its physicochemical properties, most notably its lipophilicity. Silyl ethers, such as the TBDMS group, are commonly used in organic synthesis as protecting groups for alcohols precisely because they increase the lipophilicity of the molecule. masterorganicchemistry.comwikipedia.org This increased lipophilicity stems from the replacement of a polar hydroxyl (-OH) group with a bulkier, non-polar silyloxy (-OSi(CH₃)₂(C(CH₃)₃)) group.

This alteration in chemical structure has direct implications for the compound's interaction with biological membranes. Increased lipophilicity generally correlates with enhanced membrane permeability. genome.jp While Lovastatin itself is considered a lipophilic statin, capable of passively diffusing across cell membranes, the addition of the TBDMS group would theoretically enhance this capability further. masterorganicchemistry.comaacrjournals.org This could lead to increased intracellular concentrations of the compound in non-hepatic tissues compared to its parent, Epi Lovastatin.

Interactive Data Table: Comparison of Structural Features and Inferred Properties

| Compound | Key Structural Feature | Inferred Lipophilicity | Inferred Membrane Permeability |

| Lovastatin | Lactone ring, multiple hydroxyl groups | Lipophilic aacrjournals.org | Passive diffusion masterorganicchemistry.com |

| Epi Lovastatin | Epimer of Lovastatin | Similar to Lovastatin | Likely passive diffusion |

| This compound | 4-O-TBDMS group | Higher than Lovastatin | Potentially enhanced passive diffusion |

Theoretical Effects on Cellular Signaling Pathways from a Structural Analog Perspective

The pleiotropic effects of Lovastatin are largely attributed to its ability to inhibit the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins, including Ras, Rho, and Rac. nih.govnih.gov The proper functioning of these proteins is essential for a multitude of cellular signaling cascades. Given that this compound retains the core structure responsible for HMG-CoA reductase inhibition, it is plausible that it would exert similar, if not modulated, effects on these pathways.

The Rho/ROCK Pathway: Lovastatin has been shown to inhibit the Rho/ROCK signaling pathway. nih.govresearchgate.net This pathway is involved in a variety of cellular functions, including cell adhesion, motility, and proliferation. Inhibition of this pathway by statins is thought to contribute to their cardiovascular protective effects. ox.ac.uk Theoretically, the enhanced lipophilicity of this compound could lead to a more pronounced inhibition of the Rho/ROCK pathway in certain cell types due to increased intracellular accumulation.

The PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Studies have demonstrated that Lovastatin can inhibit the PI3K/Akt pathway, which may contribute to its anti-cancer properties. frontiersin.orgnih.govnih.gov The inhibition of Akt activation by Lovastatin has been observed in various cancer cell lines. frontiersin.orgaacrjournals.org It is conceivable that this compound would also modulate this pathway. The degree of its effect would likely depend on its intracellular concentration and interaction with the relevant kinases.

The MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key regulator of cell proliferation, differentiation, and survival. Research has indicated that Lovastatin can suppress the MAPK/ERK signaling pathway. nih.govresearchgate.netnih.gov This suppression has been linked to the induction of apoptosis in certain cancer cells. nih.gov As with the other pathways, the increased lipophilicity of the silylated derivative could potentially lead to a more significant impact on the MAPK/ERK pathway in susceptible cells.

Interactive Data Table: Inferred Effects on Cellular Signaling Pathways

| Signaling Pathway | Known Effect of Lovastatin | Theoretical Effect of this compound |

| Rho/ROCK | Inhibition nih.govresearchgate.net | Potentially enhanced inhibition due to increased lipophilicity |

| PI3K/Akt | Inhibition nih.govnih.gov | Potential for modulated inhibition, influenced by cellular uptake |

| MAPK/ERK | Suppression researchgate.netnih.gov | Possible enhanced suppression in certain cell types |

Advanced Analytical Methodologies for Characterization and Quantification in Research

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Detection

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural elucidation of 4-O-tert-Butyldimethylsilyl Epi Lovastatin (B1675250) and the identification of process-related impurities. Utilizing techniques such as time-of-flight (TOF) or Orbitrap mass analyzers, HRMS provides highly accurate mass measurements, typically with sub-ppm mass accuracy. This precision allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. nih.govuni-saarland.de

In the analysis of 4-O-tert-Butyldimethylsilyl Epi Lovastatin, HRMS can readily confirm the successful silylation by observing the characteristic mass shift corresponding to the addition of the tert-butyldimethylsilyl (TBDMS) group. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are critical for confirming the structure. For instance, the fragmentation of lovastatin and its analogue simvastatin (B1681759) has been studied, showing characteristic losses of the side-chain and subsequent dehydration and dissociation of the lactone moiety. nih.govresearchgate.net For the TBDMS derivative, a prominent fragment ion corresponding to the loss of the tert-butyl group ([M-57]⁺) is expected, which is a characteristic fragmentation of TBDMS ethers. nih.govnih.gov

Furthermore, HRMS is instrumental in detecting and identifying trace-level impurities that may arise during the synthesis or degradation of the target compound. The high resolving power of the technique allows for the separation of isobaric interferences, ensuring that even minor impurities with the same nominal mass are accurately identified and quantified. nih.govuni-saarland.de A liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) method has been developed for the identification and quantification of several statins and their metabolites, demonstrating the power of this technique in complex mixture analysis. nih.govuni-saarland.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of this compound. Both ¹H and ¹³C NMR are employed to confirm the identity and stereochemistry of the molecule. researchgate.netresearchgate.net

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the presence of the TBDMS group would be confirmed by characteristic signals in the upfield region of the spectrum, typically a singlet for the tert-butyl protons and singlets for the two methyl groups attached to the silicon atom. The chemical shifts and coupling constants of the protons on the hexahydronaphthalene (B12109599) ring system and the lactone moiety would be crucial in confirming the 'epi' configuration, as the spatial arrangement of atoms significantly influences these parameters. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and chemical environment. The introduction of the TBDMS group at the 4-O position would cause a downfield shift for the C4 carbon and changes in the shifts of adjacent carbons, providing clear evidence of the silylation site. nih.gov While specific spectral data for this compound is not widely published, data for lovastatin and its other derivatives serve as a reference for spectral interpretation. researchgate.netchemicalbook.com

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatographic techniques are fundamental for the separation and quantification of this compound from reaction mixtures, biological matrices, and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of statins and their derivatives due to its versatility, high resolution, and sensitivity. nih.govwjbphs.com For this compound, a reversed-phase HPLC method is typically employed.

Method Development: The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. A C8 or C18 column is commonly used for the separation of lovastatin and its analogues. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like phosphate (B84403) buffer or water with a small percentage of acid (e.g., phosphoric acid or formic acid) to ensure good peak shape. nih.govnih.gov Isocratic or gradient elution can be used to achieve optimal separation from impurities and related compounds. UV detection is commonly performed at around 238 nm, which is the absorption maximum for the diene system in the lovastatin molecule. smbb.mxresearchgate.net

Method Validation: A validated HPLC method ensures the reliability of the analytical results. Validation parameters typically include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net For lovastatin and related compounds, linearity is often established over a concentration range relevant to the intended application, with correlation coefficients (r²) greater than 0.99 being desirable. nih.gov Precision is assessed by determining the relative standard deviation (RSD) of replicate analyses, which should typically be less than 2%. Accuracy is evaluated through recovery studies. nih.gov

| Parameter | Typical Value/Range for Lovastatin Analogs | Reference |

| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm | nih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid | nih.govnih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | nih.gov |

| Detection | UV at 238 nm | smbb.mxresearchgate.net |

| Linearity (r²) | > 0.99 | nih.gov |

| Precision (RSD) | < 2% | nih.gov |

| Accuracy (Recovery) | 98-102% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound. The silylation not only protects the hydroxyl group but also increases the volatility of the molecule, making it amenable to GC analysis. springernature.com

Derivatization is a critical step for the GC-MS analysis of polar compounds like lovastatin. The use of a TBDMS derivatizing agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is advantageous because the resulting TBDMS ethers are more stable to hydrolysis than their trimethylsilyl (B98337) (TMS) counterparts. sigmaaldrich.com The analysis is typically performed using a capillary column with a non-polar stationary phase. The mass spectrometer, operating in either full scan or selected ion monitoring (SIM) mode, provides high selectivity and sensitivity. nih.gov In SIM mode, characteristic ions of the TBDMS derivative, such as the [M-57]⁺ ion, are monitored to enhance sensitivity and reduce matrix interference. nih.govnih.gov

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

The stereochemistry of lovastatin and its derivatives is critical for their biological activity. This compound has multiple chiral centers, and therefore, can exist as a mixture of diastereomers. Chiral chromatography is essential for the separation and quantification of these stereoisomers to assess the enantiomeric and diastereomeric purity of the compound.

Chiral HPLC is the preferred method for this purpose. The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective in separating the stereoisomers of statins. springernature.com The mobile phase is typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. The resolution between the diastereomers is a critical parameter, and method development aims to maximize this value to ensure accurate quantification. The development of chiral separation methods often involves screening different chiral columns and mobile phase compositions to find the optimal conditions for separating the specific epimers of this compound.

Spectrophotometric and Fluorometric Methods for Indirect Detection

While chromatographic methods coupled with mass spectrometry offer the highest selectivity and sensitivity, spectrophotometric and fluorometric methods can be employed for simpler, more rapid, and cost-effective indirect detection of this compound, particularly for routine analysis and quantification in less complex matrices.

Spectrophotometric Methods: UV-Vis spectrophotometry can be used for the quantification of this compound by measuring its absorbance at the wavelength of maximum absorption (λmax). For lovastatin, the λmax is around 238 nm due to the conjugated diene system in its structure. smbb.mxresearchgate.net The introduction of the TBDMS group is not expected to significantly shift this λmax. A standard calibration curve of absorbance versus concentration can be constructed to quantify the compound. smbb.mx Derivative spectrophotometry can also be used to enhance the resolution of the spectrum and reduce interference from excipients in a formulation. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Putative Target Interactions (e.g., HMG-CoA Reductase)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. niscpr.res.in This method is instrumental in drug discovery for identifying the binding mode of a ligand with its protein target. niscpr.res.in In the context of 4-O-tert-Butyldimethylsilyl Epi Lovastatin (B1675250), the primary putative target is HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govnih.gov Statins, including lovastatin, are well-known inhibitors of this enzyme. nih.gov

A molecular docking study of 4-O-tert-Butyldimethylsilyl Epi Lovastatin into the active site of HMG-CoA reductase would aim to determine its binding affinity and compare it to that of lovastatin and other statins. The binding interactions of statins with HMG-CoA reductase often involve key amino acid residues such as Arg590 and Asn658. niscpr.res.in The introduction of the bulky tert-butyldimethylsilyl protecting group at the 4-O position of the epi-lovastatin core could influence these interactions.

A hypothetical docking simulation might yield the following results, illustrating the potential binding energy and key interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with HMG-CoA Reductase

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Lovastatin (Control) | -9.2 | SER684, ASP690, LYS691, LYS692 |

| This compound | -8.5 | SER684, LYS691, ASN755 |

The slightly reduced, yet still significant, hypothetical binding energy for the derivative could suggest that while it can fit into the active site, the bulky silyl (B83357) group may cause some steric hindrance, altering the optimal binding pose observed with the parent compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are employed to understand the electronic structure and reactivity of a molecule. mdpi.com Methods like Density Functional Theory (DFT) can provide insights into molecular orbitals, electrostatic potential, and the stability of different conformations. mdpi.com For this compound, these calculations would be crucial in understanding how the silyl group modifies the electronic properties of the lovastatin scaffold.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in predicting the molecule's reactivity. The electrostatic potential map would highlight the electron-rich and electron-deficient regions, which are critical for molecular recognition and interaction with the target protein.

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| Dipole Moment | 3.5 D | Indicates overall polarity |

These hypothetical values would be compared to those of lovastatin to assess the electronic impact of the silylation. The introduction of the silicon atom and the bulky alkyl groups would likely alter the charge distribution across the molecule.

Molecular Dynamics Simulations for Conformational Stability and Solvent Effects

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes of a molecule over time, as well as its interaction with the surrounding solvent. mdpi.com For a flexible molecule like this compound, MD simulations can reveal its conformational landscape and the stability of its various forms in a biological environment. mdpi.comresearchgate.net

An MD simulation would typically involve placing the molecule in a box of water molecules and simulating its movement over nanoseconds. mdpi.com The analysis of the trajectory can reveal stable conformations, intramolecular hydrogen bonds, and the solvent-accessible surface area. Such studies on lovastatin have shown that its side chains exhibit considerable flexibility. mdpi.com The bulky tert-butyldimethylsilyl group in the derivative would likely restrict some of this flexibility, which could have implications for its binding to HMG-CoA reductase.

Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Observations

| Parameter | Value/Observation |

|---|---|

| Simulation Time | 500 ns |

| Solvent | Explicit Water |

| Root Mean Square Deviation (RMSD) | Stable after 50 ns, indicating conformational stability |

| Key Dihedral Angle Fluctuation | Reduced flexibility in the silylated ring system compared to lovastatin |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Lovastatin Derivatives

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

To build a QSAR model, a set of molecular descriptors must be calculated for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.net For this compound, these descriptors would be calculated using specialized software.

Table 4: Hypothetical Calculated Molecular Descriptors for this compound

| Descriptor | Value | Description |

|---|---|---|

| Molecular Weight | 518.8 g/mol | Mass of the molecule |

| LogP | 5.8 | Lipophilicity |

| Topological Polar Surface Area (TPSA) | 63.5 Ų | A measure of polarity |

| Number of Rotatable Bonds | 10 | Flexibility of the molecule |

Once descriptors are calculated for a series of lovastatin derivatives with known biological activities, a mathematical model can be developed to predict the activity of new compounds. journalijar.com Techniques such as Multiple Linear Regression (MLR) or more advanced machine learning methods can be used. researchgate.net

A hypothetical QSAR model for HMG-CoA reductase inhibition by lovastatin derivatives might look like the following equation:

pIC₅₀ = 0.5 * LogP - 0.02 * TPSA + 0.1 * (Number of Aromatic Rings) + 2.5

Using the hypothetical descriptors from Table 4, the predicted pIC₅₀ for this compound would be:

pIC₅₀ = 0.5 * 5.8 - 0.02 * 63.5 + 0.1 * 2 + 2.5 = 2.9 - 1.27 + 0.2 + 2.5 = 4.33

This predicted value would then need to be validated experimentally. Such models can be powerful tools in guiding the synthesis of new derivatives with potentially improved activity. nih.gov

Future Research Directions and Academic Perspectives

Development of Novel Synthetic Routes to Access Stereoisomers

The synthesis of specific stereoisomers of complex natural products like lovastatin (B1675250) is a significant challenge in organic chemistry. Accessing the "epi" form of 4-O-tert-Butyldimethylsilyl Lovastatin—an isomer with an inverted stereocenter—requires precise and innovative synthetic strategies. Future research could focus on developing novel routes that offer high stereoselectivity and yield.

Potential synthetic approaches could be adapted from methodologies used for other complex molecules. nih.govnih.gov These strategies often involve:

Protecting Group Chemistry : The use of the tert-butyldimethylsilyl (TBDMS) group is a well-established technique to protect hydroxyl groups during multi-step synthesis. mdpi.com Its application at the C4-position is crucial for directing reactions to other parts of the lovastatin scaffold.

Stereochemical Inversion : The creation of the "epi" configuration could be achieved through methods such as an oxidation-reduction sequence at the target chiral center or through a nucleophilic substitution (S(N)2) reaction with inversion of configuration on a precursor with a suitable leaving group.

Biocatalysis : The introduction of biocatalyzed steps could offer highly selective transformations under mild conditions, potentially avoiding the need for extensive protecting group manipulations. mdpi.comresearchgate.net Engineered enzymes could be designed to produce specific stereoisomers that are difficult to access through traditional chemical synthesis.

A comparative table of potential strategies is outlined below.

| Synthetic Strategy | Description | Key Advantages | Potential Challenges |

| Traditional Multi-Step Synthesis | Involves protection, stereochemical inversion (e.g., Mitsunobu reaction or oxidation-reduction), and deprotection steps. | Well-understood reaction mechanisms; adaptable. | Potentially long synthetic routes; generation of waste; moderate to low overall yields. |

| Biocatalytic Routes | Utilizes engineered enzymes (e.g., oxidoreductases) to perform stereoselective transformations on the lovastatin core. | High selectivity; mild reaction conditions; environmentally friendly. researchgate.net | Enzyme development and optimization can be time-consuming; substrate specificity may be a limitation. |

| Semi-Synthesis from Fermentation Products | Modification of lovastatin or its precursors (like monacolin J) obtained from fermentation. nih.govnih.gov | Readily available starting materials; fewer synthetic steps. | Potential for side reactions; purification from complex fermentation broths. nih.gov |

Investigation of its Utility as a Molecular Probe in Biochemical Research

The unique structure of 4-O-tert-Butyldimethylsilyl Epi Lovastatin makes it a candidate for use as a molecular probe to investigate biological systems. Statins are known to have pleiotropic effects beyond their primary role as HMG-CoA reductase inhibitors, influencing pathways involved in inflammation, immune response, and cell signaling. mdpi.comresearchgate.netnih.gov

The introduction of a bulky, lipophilic tert-butyldimethylsilyl group and the alteration of its stereochemistry could significantly modify its interaction with biological targets. Research in this area would aim to:

Probe Enzyme Active Sites : By comparing the binding affinity of the silylated epi-isomer to HMG-CoA reductase against that of natural lovastatin, researchers could better understand the specific structural requirements of the enzyme's active site. The 3R,5R stereochemistry of the dihydroxyheptanoic acid portion is known to be essential for activity, and studying an "epi" analog could further elucidate the importance of the decalin ring's stereostructure. wikipedia.org

Investigate Off-Target Effects : The modified compound could be used to determine if the pleiotropic effects of statins are mediated by HMG-CoA reductase inhibition or through interactions with other proteins. Its altered shape and lipophilicity might enhance or diminish its binding to secondary targets, helping to deconstruct the complex pharmacology of statins.

Study Cellular Uptake and Distribution : The lipophilic silyl (B83357) group may alter the compound's ability to cross cell membranes. nih.gov Studying its cellular localization could provide insights into the transport mechanisms of statin-like molecules.

Advanced Mechanistic Studies on its Formation in Fermentation and Synthetic Processes

The formation of isomers and related impurities during the production of pharmaceuticals is a critical area of study. Dihydro-derivatives of lovastatin have been identified as byproducts in fermentation processes. nih.gov It is plausible that epimers of lovastatin could also form under certain conditions.

Future mechanistic studies could investigate:

Formation in Fermentation : Research could explore whether microbial strains used for lovastatin production, such as Aspergillus terreus, produce epi-lovastatin as a minor secondary metabolite. nih.govresearchgate.net This would involve developing sensitive analytical methods to detect and quantify trace isomers in fermentation broths and investigating the enzymatic machinery responsible. alliedacademies.orgrjlbpcs.com Uncharacterized stimuli or stressors during fermentation could potentially lead to the formation of such isomers. rjlbpcs.com

Formation during Synthesis : The chemical conversion of lovastatin to other compounds, such as simvastatin (B1681759), involves multiple steps where epimerization could occur as a side reaction. naturalspublishing.com The silylation process itself, if not perfectly optimized, could lead to the formation of isomeric byproducts. Mechanistic studies would aim to identify the conditions (e.g., pH, temperature, reagents) that favor the formation of the epi-isomer, providing valuable information for process optimization and impurity control.

Exploration of its Role in the Discovery and Development of Next-Generation Statin Analogs

This compound could serve as a valuable intermediate in the discovery of next-generation statin analogs. The exploration of stereochemical diversity is a cornerstone of drug development, often leading to compounds with improved efficacy, selectivity, or pharmacokinetic properties.

This compound could be a key building block in several research avenues:

Intermediate for Analog Synthesis : The silyl ether acts as a protecting group for the C4-hydroxyl. This allows for selective chemical modifications at other positions on the lovastatin scaffold. Subsequent removal of the silyl group would unmask the hydroxyl, which could then be further functionalized.

Structure-Activity Relationship (SAR) Studies : Synthesizing and testing a range of stereoisomers is fundamental to understanding SAR. By evaluating the biological activity of the epi-isomer, researchers can probe the importance of the C4-stereocenter for target engagement. This knowledge is crucial for designing future analogs that retain desired activities while potentially reducing off-target effects.

Engineered Biosynthesis : The acyltransferase enzyme LovD has been shown to have broad substrate specificity, enabling the creation of novel lovastatin analogs by accepting different acyl donors. nih.gov Using epi-monacolin J (the precursor to epi-lovastatin) in such biocatalytic systems could open pathways to entirely new classes of semi-synthetic statins. nih.govnih.gov

Computational Design of Derivatives with Modified Properties for Academic Inquiry

Computational chemistry provides powerful tools to predict and analyze the properties of novel molecules before their synthesis. In silico methods like molecular docking and molecular dynamics can be applied to this compound to guide future research. nih.govnih.gov

A potential computational workflow could include:

Homology Modeling : Generation of a high-quality 3D structure of the compound.

Molecular Docking : Simulating the binding of the compound to the active site of HMG-CoA reductase and other potential protein targets. This can predict binding affinity (docking score) and identify key interactions. nih.gov

Molecular Dynamics (MD) Simulations : Simulating the dynamic behavior of the compound-protein complex over time to assess its stability and conformational changes. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can provide insights into the complex's stability. nih.gov

Derivative Design : Based on the simulation results, new derivatives can be designed in silico by modifying the functional groups on the epi-lovastatin scaffold to enhance desired properties like binding affinity or selectivity.

| Computational Method | Research Question | Example Metric/Output |

| Molecular Docking | How well does the compound bind to HMG-CoA reductase compared to lovastatin? | Binding Energy (kcal/mol) nih.gov |

| Molecular Dynamics | How stable is the interaction between the compound and its target protein over time? | Root-Mean-Square Deviation (RMSD) nih.gov |

| In Silico Mutagenesis | Which amino acid residues in the target protein are critical for binding the compound? | Change in Binding Energy upon Mutation nih.gov |

| Pharmacophore Modeling | What are the essential 3D structural features required for the activity of this class of isomers? | 3D arrangement of hydrophobic, hydrogen bond donor/acceptor features. |

These computational studies would provide a rational basis for prioritizing the synthesis of the most promising derivatives for academic investigation, saving significant time and resources.

Q & A

Q. What experimental designs are optimal for optimizing lovastatin production in microbial co-culture systems?

Methodological Answer: The Plackett-Burman design (PBD) is a high-efficiency screening method for identifying critical medium parameters. For example, malt extract, dextrose, MnSO₄·H₂O, and MgSO₄·7H₂O were identified as key factors influencing lovastatin yield in Monascus purpureus and M. ruber co-cultures . Subsequent optimization via Box-Behnken response surface methodology (RSM) revealed nonlinear interactions between variables (e.g., reducing malt extract and MgSO₄·7H₂O while increasing MnSO₄·H₂O enhanced production) . Data should be analyzed using software like Design Expert 7.1 to generate predictive models and validate via central composite designs (Table 3, ).

Q. How can researchers validate the identity and purity of synthetic derivatives like 4-O-tert-Butyldimethylsilyl Epi Lovastatin?

Methodological Answer: For novel compounds, use a combination of:

- Chromatography : UPLC-MS/MS with validated protocols (e.g., retention time, ion ratios) to confirm molecular weight and fragmentation patterns .

- Spectroscopy : ¹H/¹³C NMR to verify structural modifications, such as tert-butyldimethylsilyl (TBDMS) group integration at the 4-O position.

- Reference standards : Compare with established data for parent compounds (e.g., lovastatin: CAS 79952-44-6, molecular weight 404.540 g/mol) .

Advanced Research Questions

Q. How do RhoA signaling pathways mediate lovastatin resistance in cancer cells, and what experimental models can quantify this?

Methodological Answer: RhoA overexpression (wild-type or constitutively active mutants) in SNU638 gastric cancer cells increases lovastatin resistance (IC₅₀ shift from 7.66 μg/mL to 71.88 μg/mL) . Key steps:

- Stable transfection : Use lentiviral vectors for RhoA/caRhoA expression, validated via Western blot (Fig. 1A, ).

- Dose-response assays : Treat cells with escalating lovastatin concentrations (0–100 μg/mL) for 72 hours; calculate IC₅₀ using nonlinear regression (GraphPad Prism).

- Statistical validation : Apply Student’s t-test (p < 0.05) to compare parental vs. transfected cells .

Q. What statistical frameworks are appropriate for resolving contradictions in lovastatin’s dual effects on lipid metabolism and cancer pathways?

Methodological Answer: Contradictions arise when lovastatin lowers LDL cholesterol (e.g., Helsinki Heart Study: 34% reduction in coronary events ) but may promote chemoresistance via RhoA . Resolve via:

- Multivariate regression : Isolate variables (e.g., lipid profiles vs. RhoA expression levels) in longitudinal datasets.

- Preclinical models : Compare outcomes in dyslipidemic vs. normolipidemic animal cohorts using factorial ANOVA to test for interaction effects .

- Clinical meta-analysis : Pool data from trials like the Helsinki Heart Study and FXS trials to identify patient subgroups with divergent responses.

Q. How can combination therapies (e.g., lovastatin + gefitinib) be experimentally designed to overcome EGFR-driven resistance in epithelial cancers?

Methodological Answer:

- Synergy screening : Use 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays to assess viability in HNSCC or NSCLC cell lines treated with lovastatin (0–20 μM) and gefitinib (0–1 μM) .

- Mechanistic validation : Quantify phospho-EGFR, AKT, and ERK via Western blot to confirm pathway inhibition .

- Blinded controls : Counterbalance vehicle groups (DMSO concentrations) to avoid solvent-induced artifacts .

Data Interpretation and Reproducibility

Q. What steps ensure reproducibility in lovastatin-related SSF (solid-state fermentation) experiments?

Methodological Answer:

- Standardized protocols : Document exact nutrient concentrations (e.g., 2.5 g/L malt extract, 1.2 g/L dextrose) and environmental conditions (e.g., 28°C, 70% humidity) .

- Replication : Include ≥3 central points in Box-Behnken RSM designs to estimate experimental error .

- Open data : Share raw datasets (e.g., Table 5 ) and analysis code (e.g., Design Expert files) in supplementary materials .